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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the acidity and acid dissociation constant (pKa) of

pivalic acid (2,2-dimethylpropanoic acid). It covers the fundamental principles governing its

acidic properties, experimental methodologies for pKa determination, and a comparative

analysis of its acidity.

Introduction to Pivalic Acid
Pivalic acid, also known as trimethylacetic acid or neopentanoic acid, is a carboxylic acid with

the chemical formula (CH₃)₃CCO₂H.[1] It is a colorless, crystalline solid at room temperature

characterized by a bulky tertiary butyl group attached to the carboxyl functional group.[1][2]

This unique steric feature significantly influences its chemical reactivity and physical properties,

making it a valuable compound in various industrial applications, including the synthesis of

polymers, agrochemicals, and pharmaceuticals.[1][2] The pivaloyl group is often used as a

protecting group for alcohols in organic synthesis due to the steric hindrance which provides

stability against hydrolysis.[1] Understanding the acidity and pKa of pivalic acid is crucial for its

application in reaction catalysis, drug formulation, and as a chemical shift standard in NMR

spectroscopy.[1]

Acidity and pKa of Pivalic Acid
The acidity of a carboxylic acid in an aqueous solution is its ability to donate a proton (H⁺) to

water, establishing an equilibrium between the undissociated acid and its conjugate base, the
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carboxylate anion. This equilibrium is quantified by the acid dissociation constant (Ka), or more

conveniently, its negative logarithm, the pKa.[3]

pKa = -log(Ka)

A lower pKa value indicates a stronger acid.[3] Carboxylic acids are generally considered weak

acids, partially dissociating in water.[3]

Quantitative pKa Data
The pKa of pivalic acid has been determined and reported through various sources. The

values are consistently around 5.0, indicating it is a weak acid, slightly weaker than acetic acid

(pKa ≈ 4.76).

Parameter Value Temperature (°C) Reference

pKa 5.01 25 [4]

pKa 5.03 25 [1][2]

pKa (Predicted) 4.93 N/A [5]

Structural Factors Influencing Acidity
The acidity of pivalic acid is primarily governed by the electronic and steric effects of its tert-

butyl group.

Inductive Effect: Alkyl groups, such as the tert-butyl group, are electron-donating. They push

electron density towards the carboxyl group. This destabilizes the resulting carboxylate anion

(pivaloate) by intensifying its negative charge, making it more likely to re-protonate. This

electron-donating inductive effect makes pivalic acid less acidic (higher pKa) compared to

formic acid (pKa ≈ 3.77) and slightly less acidic than acetic acid (pKa ≈ 4.76).[6]

Steric Hindrance: The bulky tert-butyl group can sterically hinder the solvation of the

carboxylate anion. Effective solvation by water molecules helps to stabilize the negative

charge on the anion. Impeded solvation can lead to lower stability of the conjugate base,

thereby decreasing the acidity of the parent acid.
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The dissociation equilibrium of pivalic acid in water is illustrated below.
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Pivalic acid dissociation equilibrium in water.

The logical relationship between the structure of pivalic acid and its acidity is outlined in the

following diagram.
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Influence of the tert-butyl group on pivalic acid's acidity.

Experimental Protocols for pKa Determination
The determination of pKa is a critical experimental procedure. Potentiometric titration and

Nuclear Magnetic Resonance (NMR) spectroscopy are two common and powerful methods.
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Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[7] It

involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the

analyte (pivalic acid) while monitoring the solution's pH with a calibrated electrode.

Methodology:

Preparation: A standard solution of pivalic acid of known concentration (e.g., 0.01 M) is

prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is

prepared. The pH meter is calibrated using standard buffer solutions.

Titration: A known volume of the pivalic acid solution is placed in a beaker with a magnetic

stirrer. The calibrated pH electrode is immersed in the solution. The titrant (NaOH) is added

in small, precise increments.

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the

pH is recorded. This process is continued until the pH has passed the equivalence point and

stabilized in the basic region.

Data Analysis: The collected data (volume of titrant vs. pH) is plotted to generate a titration

curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The

pKa is determined from the pH at the half-equivalence point, where the concentrations of the

undissociated acid and its conjugate base are equal, as described by the Henderson-

Hasselbalch equation.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pure.tue.nl/ws/files/26624986/f_3820_ACI_
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://www.benchchem.com/product/b121385?utm_src=pdf-body
https://pure.tue.nl/ws/files/26624986/f_3820_ACI_
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Standard Solutions
(Pivalic Acid, NaOH)

Titrate Acid with Base
(Add NaOH incrementally)
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Record pH after each addition

Plot pH vs. Volume of NaOH
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(pKa = pH at half-equivalence)
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Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy
NMR spectroscopy can determine pKa values by monitoring the change in the chemical shift of

a nucleus (typically ¹H) as a function of pH.[8][9] This method is particularly useful for

substances with low water solubility or for measurements in non-aqueous or mixed-organic

solvents.[8][9]

Methodology (Chemical Shift Imaging Titration):

Sample Preparation: A series of samples is prepared containing the analyte (pivalic acid)

and a reference compound in a buffered solution across a range of pH values. Alternatively,
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a single NMR tube can be used to create a pH gradient.[8]

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample or at different positions

along the pH gradient within a single sample using Chemical Shift Imaging (CSI).[8] The

chemical shift of the proton(s) on the carbon alpha to the carboxyl group is monitored.

Data Analysis: The observed chemical shift (δ_obs) is a weighted average of the chemical

shifts of the protonated (δ_HA) and deprotonated (δ_A⁻) forms. The data is fitted to the

following equation, derived from the Henderson-Hasselbalch equation, to determine the pKa:

δ_obs = (δ_HA + δ_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

A plot of δ_obs versus pH gives a sigmoidal curve, and non-linear regression analysis is

used to extract the pKa value.

Conclusion
Pivalic acid is a weak carboxylic acid with a pKa value consistently reported around 5.03 at

25°C.[1][2] Its acidity is lower than that of simpler carboxylic acids like formic and acetic acid, a

fact attributed to the positive inductive effect of the electron-donating tert-butyl group, which

destabilizes the conjugate pivaloate anion. The steric bulk of this group may also play a role by

hindering the solvation of the anion. The pKa of pivalic acid can be accurately determined

using standard laboratory techniques such as potentiometric titration and advanced methods

like NMR spectroscopy. A thorough understanding of its acidity is fundamental for its effective

use in organic synthesis, materials science, and pharmaceutical development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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